Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Overview
Description
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is an organic compound with the molecular formula C8H8O2S2 and a molecular weight of 200.27 g/mol . It is a member of the thiophene family, which is known for its aromatic sulfur-containing heterocycles. This compound is typically found in a solid state and has a melting point of approximately 97°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic Acid Methyl Ester
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate stands out due to its unique structural features and versatile reactivity.
Properties
IUPAC Name |
methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQUYKPAMERGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392509 | |
Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7767-60-4 | |
Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxide in organic synthesis?
A1: this compound 5,5-dioxide (1) serves as a stable precursor to o-dimethylene thiophene (3) [, ]. This is significant because o-dimethylene thiophene is a reactive diene that can participate in [4+2] cycloaddition reactions, enabling the synthesis of various complex heterocyclic compounds. The use of a stable precursor like compound 1 allows for controlled generation of the reactive diene, making the synthesis process more efficient and manageable.
Q2: How is this compound 5,5-dioxide synthesized?
A2: The synthesis of this compound 5,5-dioxide (1) is achieved through a reaction involving 3-(phenylthio)-4-acyl-3-sulfolenes (2) [, ]. While the specific reaction conditions and mechanism are not detailed in the provided abstracts, this information highlights the starting materials and the overall transformation involved in synthesizing compound 1.
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